molecular formula C15H15ClN2O2S B2870082 (E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide CAS No. 1334027-89-2

(E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide

Cat. No. B2870082
CAS RN: 1334027-89-2
M. Wt: 322.81
InChI Key: OSTZGFMVLVBVCZ-UHFFFAOYSA-N
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Description

(E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound is used in various fields of research such as neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

Nonlinear Optical Materials

Research has explored the synthesis and application of pyridine and pyrrol derivatives in nonlinear optical (NLO) materials. For instance, derivatives have been utilized in the development of electro-optic materials, indicating the potential of such compounds in the field of optics and materials science. These materials exhibit significant nonlinear optical/electro-optic properties, which are critical for applications in modulating light signals in telecommunications and computing (Facchetti et al., 2003).

Catalysis

In the realm of catalysis, derivatives of the compound have been employed in the base-free transfer hydrogenation of ketones. This process utilizes Cp*Ir(pyridinesulfonamide)Cl precatalysts for efficient hydrogenation, demonstrating the compound's utility in facilitating chemical transformations under mild conditions, which could have implications for sustainable chemistry practices (Ruff et al., 2016).

Molecular Structures

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives have been reported, providing insights into their potential as ligands for metal coordination. These studies contribute to the understanding of molecular interactions and the design of novel complexes for various applications, including catalysis and materials science (Jacobs et al., 2013).

Organic Synthesis

Synthetic methodologies involving derivatives of the compound have been developed for the synthesis of various organic molecules. These methods highlight the compound's role as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules for pharmaceuticals, materials science, and beyond. For example, research on the synthesis of chlorophyll derivatives appending a pyridyl group showcases the compound's application in modifying natural products for enhanced functionality (Yamamoto & Tamiaki, 2015).

properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-18(12-14-7-4-5-10-17-14)21(19,20)11-9-13-6-2-3-8-15(13)16/h2-11H,12H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTZGFMVLVBVCZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)S(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=N1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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